Cas no 2228115-58-8 (methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate)
methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate Chemical and Physical Properties
Names and Identifiers
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- 2228115-58-8
- methyl 2-amino-2-[1-(2-fluoro-3-methylphenyl)cyclopropyl]acetate
- EN300-1786781
- methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate
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- Inchi: 1S/C13H16FNO2/c1-8-4-3-5-9(10(8)14)13(6-7-13)11(15)12(16)17-2/h3-5,11H,6-7,15H2,1-2H3
- InChI Key: KMZLZTQXQCJLKJ-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC=CC=1C1(C(C(=O)OC)N)CC1
Computed Properties
- Exact Mass: 237.11650692g/mol
- Monoisotopic Mass: 237.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 52.3Ų
methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786781-0.05g |
methyl 2-amino-2-[1-(2-fluoro-3-methylphenyl)cyclopropyl]acetate |
2228115-58-8 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1786781-0.1g |
methyl 2-amino-2-[1-(2-fluoro-3-methylphenyl)cyclopropyl]acetate |
2228115-58-8 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1786781-0.25g |
methyl 2-amino-2-[1-(2-fluoro-3-methylphenyl)cyclopropyl]acetate |
2228115-58-8 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1786781-0.5g |
methyl 2-amino-2-[1-(2-fluoro-3-methylphenyl)cyclopropyl]acetate |
2228115-58-8 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1786781-1.0g |
methyl 2-amino-2-[1-(2-fluoro-3-methylphenyl)cyclopropyl]acetate |
2228115-58-8 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1786781-2.5g |
methyl 2-amino-2-[1-(2-fluoro-3-methylphenyl)cyclopropyl]acetate |
2228115-58-8 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1786781-5.0g |
methyl 2-amino-2-[1-(2-fluoro-3-methylphenyl)cyclopropyl]acetate |
2228115-58-8 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1786781-10.0g |
methyl 2-amino-2-[1-(2-fluoro-3-methylphenyl)cyclopropyl]acetate |
2228115-58-8 | 10g |
$6450.0 | 2023-06-02 | ||
| Enamine | EN300-1786781-1g |
methyl 2-amino-2-[1-(2-fluoro-3-methylphenyl)cyclopropyl]acetate |
2228115-58-8 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1786781-5g |
methyl 2-amino-2-[1-(2-fluoro-3-methylphenyl)cyclopropyl]acetate |
2228115-58-8 | 5g |
$4349.0 | 2023-09-19 |
methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate
Introduction to Methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate (CAS No. 2228115-58-8)
Methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate, a compound with the chemical identifier CAS No. 2228115-58-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The unique structural features of this molecule, particularly its 2-amino and 2-fluoro-3-methylphenyl substituents, contribute to its distinctive chemical properties and biological activities.
The synthesis and characterization of Methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate involve a series of meticulously designed chemical reactions that highlight the precision and innovation inherent in modern organic synthesis. The presence of the cyclopropyl group in the molecular structure adds a layer of complexity that can influence both the reactivity and the pharmacological profile of the compound. This makes it a subject of intense interest for researchers exploring novel therapeutic agents.
In recent years, there has been growing evidence suggesting that compounds with similar structural motifs can exhibit promising biological activities. Specifically, the combination of an amino group and a fluoro-substituted aromatic ring has been shown to enhance binding affinity and metabolic stability, key factors in the development of effective pharmaceuticals. The cyclopropyl moiety, while less common in drug candidates, offers unique steric and electronic properties that can be leveraged to optimize drug-like characteristics.
Current research in this area has demonstrated that derivatives of Methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate can serve as valuable scaffolds for designing new drugs. For instance, studies have indicated that modifications to the fluoro-substituted aromatic ring can significantly alter the pharmacokinetic properties of the compound, making it more suitable for certain therapeutic applications. Additionally, the amino group provides a versatile handle for further functionalization, allowing chemists to explore a wide range of potential drug candidates.
The use of computational methods has also played a crucial role in understanding the behavior of Methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets, providing insights into its potential therapeutic effects. These simulations have helped researchers identify key structural features that are essential for maintaining biological activity while minimizing unwanted side effects.
One particularly intriguing aspect of this compound is its potential as an intermediate in the synthesis of more complex molecules. The presence of both reactive and stable functional groups makes it an attractive building block for medicinal chemists. By strategically modifying different parts of the molecule, researchers can generate a diverse library of compounds with tailored properties. This approach has already led to several promising candidates that are being evaluated for their efficacy in preclinical studies.
The pharmaceutical industry has taken notice of these developments, with several companies investing in research programs focused on derivatives of Methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate. These efforts are driven by the need for new drugs that address unmet medical needs and offer improved outcomes for patients. The compound's unique structure and demonstrated biological activity make it a compelling candidate for further investigation.
In conclusion, Methyl 2-amino-2-1-(2-fluoro-3-methylphenyl)cyclopropylacetate represents a significant step forward in pharmaceutical chemistry. Its novel structure, combined with its promising biological activities, positions it as a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the fight against various diseases.
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